molecular formula C16H23NO5 B1209707 Fulvine CAS No. 6029-87-4

Fulvine

Cat. No. B1209707
CAS RN: 6029-87-4
M. Wt: 309.36 g/mol
InChI Key: PSUFRPOAICRSTC-RYQNPAGMSA-N
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Description

Fulvine is a pyrrolizidine alkaloid isolated from the seeds of Crotalaria fulva . It is hepatotoxic and can be used to induce hypertensive pulmonary vascular disease in vivo .


Synthesis Analysis

Fulvene Vinyl Ethers can be synthesized by Gold Catalysis . The regioselectivity of such gold-catalyzed cyclizations is usually controlled by the scaffold of the diyne . An efficient catalytic method for fulvene synthesis has been reported, which is based on the condensation of aldehydes and ketones with cyclopentadiene .


Molecular Structure Analysis

The molecular formula of Fulvine is C16H23NO5 . Its molecular weight is 309.36 g/mol .


Chemical Reactions Analysis

Fulvenes are known for their unique reactivity resulting from their exocyclic double bond . They have been extensively used in the synthesis of natural products and more recently, in other areas including materials chemistry and dynamic combinatorial chemistry .

Scientific Research Applications

Organic and Natural Synthesis

Fulvenes have unique electronic properties and reactivity that make them ideal for the synthesis of complex polycyclic carbon scaffolds . They can form dipolar structures at relatively low temperatures and participate in cycloaddition reactions . This makes them highly selective and ideal for the synthesis of natural products .

Dynamic Combinatorial Chemistry

Fulvene cycloaddition chemistry has found application in dynamic combinatorial chemistry . This field involves the generation of a dynamic library of molecules through reversible reactions and the selection of the best binder to a given target .

Materials Chemistry

Fulvenes have also been used in materials chemistry . Their unique properties allow them to be used in the creation of new materials with specific characteristics .

Creation of Dynamers

Dynamers are dynamic polymers that can change their structure in response to external stimuli . Fulvenes, due to their unique reactivity, can be used in the creation of these dynamers .

Development of Hydrogels

Fulvenes have been used in the development of hydrogels . Hydrogels are three-dimensional, hydrophilic, polymeric networks capable of absorbing large amounts of water or biological fluids .

Charge Transfer Complexes

Fulvenes can be used in the creation of charge transfer complexes . These are formed by the transfer of charge from a donor to an acceptor molecule .

Synthesis of New Chromophores

New tetraphenyl fulvene (TPF) derivatives have been synthesized by connecting the phenyl rings with electron donor groups and the fulvene carbon with two electron-withdrawing groups . This has applications in the study of optical properties, UV–vis absorption, and emission in different solvents with different polarities .

Cycloaddition Chemistry

Fulvenes have been extensively used in cycloaddition chemistry . This involves the reaction of two unsaturated molecules to form a cyclic adduct .

Safety And Hazards

Fulvine is toxic if swallowed and may cause damage to organs through prolonged or repeated exposure . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray of Fulvine . In case of contact with eyes or skin, it is advised to rinse immediately with plenty of water .

properties

IUPAC Name

(1R,4R,5S,6S,16R)-5-hydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-9-14(18)21-8-11-4-6-17-7-5-12(13(11)17)22-15(19)10(2)16(9,3)20/h4,9-10,12-13,20H,5-8H2,1-3H3/t9-,10+,12-,13-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSUFRPOAICRSTC-ZLGRWFNRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)OCC2=CCN3C2C(CC3)OC(=O)C(C1(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC(=O)[C@@H]([C@@]1(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isocromadurine

CAS RN

6029-87-4, 57495-69-9
Record name 2H-[1,6]Dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione, 4,5,8,10,12,13,13a,13b-octahydro-4-hydroxy-3,4,5-trimethyl-, (3R,4S,5S,13aR,13bR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6029-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isocromadurine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057495699
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 20-Norcrotalanan-11,15-dione, 14,19-dihydro-13-hydroxy-, (12-xi,13-xi)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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